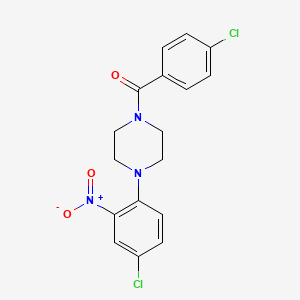
1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine, also known as TCS-1102, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific studies.
作用機序
The exact mechanism of action of 1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating the activity of the gamma-aminobutyric acid (GABA) system. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound has been found to enhance the activity of GABA receptors, which may contribute to its anticonvulsant, anxiolytic, and antidepressant-like effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain and spinal cord, which may contribute to its anticonvulsant and anxiolytic effects. This compound has also been found to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of 1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine is its low toxicity and high selectivity. This compound has been found to have minimal side effects and does not exhibit any significant toxicity in animal models. Additionally, this compound has high selectivity for GABA receptors, which may reduce the risk of off-target effects. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine. One potential direction is the investigation of its therapeutic potential in other neurological and psychiatric disorders, such as epilepsy and anxiety disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the improvement of its solubility may increase its potential for clinical use.
合成法
1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chlorobenzoic acid with 4-chloro-2-nitroaniline in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA). The resulting intermediate is then reacted with piperazine in the presence of a dehydrating agent like thionyl chloride (SOCl2) to obtain the final product, this compound.
科学的研究の応用
1-(4-chlorobenzoyl)-4-(4-chloro-2-nitrophenyl)piperazine has shown potential therapeutic applications in various scientific studies. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant-like effects in animal models. Additionally, this compound has been shown to possess antinociceptive and anti-inflammatory properties. These properties make this compound a promising candidate for the treatment of various neurological and inflammatory disorders.
特性
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-13-3-1-12(2-4-13)17(23)21-9-7-20(8-10-21)15-6-5-14(19)11-16(15)22(24)25/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGGFZGJOSUMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



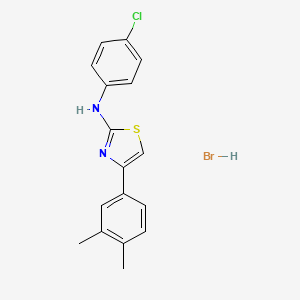
![4-methyl-N-(2-(3-phenoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4968503.png)
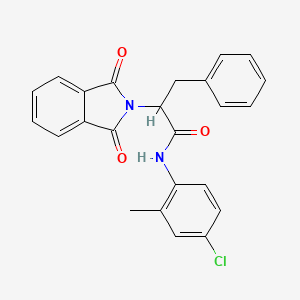

![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4968509.png)
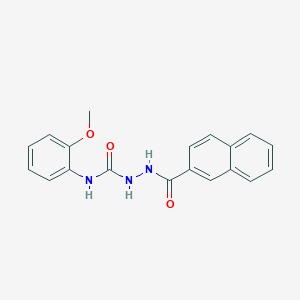
![5-{[(3-bromophenyl)amino]methyl}-8-quinolinol](/img/structure/B4968520.png)
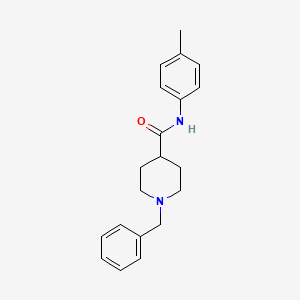
![3-(diphenylmethyl)-N-ethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B4968537.png)
![ethyl [({(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylene}amino)oxy]acetate](/img/structure/B4968540.png)
![3-[(2-fluorobenzyl)oxy]benzonitrile](/img/structure/B4968557.png)
![methyl 3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968564.png)